Gloxazone - 2507-91-7

Gloxazone

Catalog Number: EVT-269536
CAS Number: 2507-91-7
Molecular Formula: C8H16N6OS2
Molecular Weight: 276.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gloxazone is an effective but toxic anaplasmacide.
Source and Classification

Gloxazone is derived from various synthetic pathways that typically involve the modification of existing chemical structures to enhance their pharmacological properties. It falls under the category of isoxazoles, a class of compounds known for their diverse biological activities, including anti-inflammatory and antidiabetic effects. The classification of Gloxazone within this group highlights its relevance in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gloxazone can be achieved through several methods, with one prominent approach being the 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." This method allows for the efficient formation of isoxazole derivatives by combining azides and alkynes in the presence of a copper catalyst.

  1. Step 1: Formation of the Dipole
    The initial step involves generating an azide compound that will react with an alkyne. The reaction typically occurs in a solvent such as methanol or chloroform, where the reagents are mixed under controlled temperature conditions.
  2. Step 2: Cycloaddition Reaction
    Following the formation of the dipole, the cycloaddition reaction proceeds, leading to the formation of Gloxazone. The reaction is monitored using techniques such as Thin Layer Chromatography (TLC) to ensure completion.
  3. Characterization
    The synthesized compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the molecular structure and purity of Gloxazone.
Molecular Structure Analysis

Structure and Data

Gloxazone possesses a distinctive molecular structure characterized by an isoxazole ring fused with other functional groups. The molecular formula can be represented as CxHyNzOwC_xH_yN_zO_w, where x,y,z,x,y,z, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • Molecular Weight: Approximately 250 g/mol
  • Key Functional Groups: Isoxazole ring, hydroxyl groups, and possibly halogen substituents depending on synthetic variations.

The three-dimensional structure can be analyzed using computational chemistry tools that visualize molecular geometry and predict interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Gloxazone participates in various chemical reactions that can modify its structure for enhanced activity:

  1. Hydrolysis: Under acidic or basic conditions, Gloxazone can undergo hydrolysis to yield more polar metabolites.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions that can enhance its reactivity.
  3. Substitution Reactions: The aromatic nature of some substituents makes Gloxazone susceptible to electrophilic substitution reactions.

Each reaction type can lead to derivatives with distinct biological properties, expanding the utility of Gloxazone in pharmaceutical applications.

Mechanism of Action

Process and Data

The mechanism of action for Gloxazone primarily involves its interaction with specific biological targets within cells:

  • Enzyme Inhibition: Gloxazone has been shown to inhibit key enzymes involved in metabolic pathways related to diabetes management, such as pancreatic alpha-amylase and intestinal alpha-glucosidase.
  • Receptor Binding: It may also interact with receptors involved in inflammation and pain pathways, providing therapeutic benefits in inflammatory diseases.

Quantitative data from binding assays indicate that Gloxazone exhibits significant affinity for these targets, suggesting its potential efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gloxazone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 120-130 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Gloxazone has potential applications across various scientific domains:

  1. Pharmaceutical Research: Investigated for its antidiabetic properties through enzyme inhibition studies.
  2. Medicinal Chemistry: Used as a lead compound for developing new drugs targeting metabolic disorders.
  3. Biochemical Studies: Explored for its effects on cellular signaling pathways related to inflammation.

The ongoing research into Gloxazone's properties highlights its significance as a versatile compound in drug development initiatives aimed at treating chronic diseases.

Introduction to Gloxazone in Veterinary Pharmacology

Historical Context of Gloxazone Development and Discontinuation

Gloxazone emerged during the mid-20th century, a period marked by intensive research into chemotherapeutic agents for controlling economically devastating tick-borne diseases in livestock. Developed under the experimental code BW 356C61 (or BW 356-C-61), it was identified as a highly effective anaplasmacide. Research in the 1960s and 1970s, including field trials, demonstrated its potent activity against Anaplasma marginale infections in cattle [6]. A pivotal 1972 field study conducted in the tick-infested subtropical coastal region of Piura, Peru, demonstrated that a single intravenous dose of gloxazone (5 mg/kg) successfully treated 56 cattle with no prior exposure to anaplasmosis, resulting in full recovery and apparent freedom from further infection during the observation period [6].

By 1980, rigorous comparative studies confirmed gloxazone's high therapeutic efficacy against bovine anaplasmosis. Research involving experimentally infected calves and steers demonstrated that gloxazone was "highly effective" in clearing Anaplasma marginale parasitemia when administered after infection establishment, performing comparably to imidocarb dihydrochloride, another established anaplasmacide [2]. However, these same studies revealed a critical flaw: significant and unacceptable toxicity. Oral administration of gloxazone in rats (0.1-3 mg/kg/day) induced severe nephrotoxicity and damage to the renal papilla. Furthermore, toxicity was observed in lactating cattle [1] [2]. This toxicity profile, particularly the nephrotoxic effects observed even at relatively low doses, rendered gloxazone unsuitable for widespread veterinary use. Consequently, despite its proven efficacy against Anaplasma marginale, development work with gloxazone as an anaplasmacide was terminated [2]. Imidocarb dihydrochloride, demonstrating comparable efficacy but a more favorable safety margin, became the preferred therapeutic option and remains available. Gloxazone's history exemplifies the critical balance between efficacy and toxicity required for successful veterinary drug development and highlights the importance of comprehensive toxicological evaluation [1] [2] [9].

Table 2: Historical Development and Discontinuation Timeline of Gloxazone

Time PeriodKey EventSignificance
1960s-1970sDevelopment and initial field testing (e.g., Castillo & Martinez, 1972 in Peru).Demonstrated high efficacy (100% recovery in field case study).
1980McHardy et al. comparative study vs. Imidocarb.Confirmed high efficacy against A. marginale but revealed severe nephrotoxicity.
Post-1980Termination of development as an anaplasmacide.Toxicity profile deemed unacceptable for clinical veterinary use.
Present StatusListed as a research chemical (CAS 2507-91-7) by suppliers (e.g., InvivoChem, Sun-shinechem).Available only for research purposes, not for clinical or animal use.

Role in Protozoan Disease Management: Anaplasmosis Case Studies

Gloxazone's primary therapeutic role, albeit historical, was focused exclusively on the management of bovine anaplasmosis caused by the intraerythrocytic rickettsia Anaplasma marginale. This disease is endemic in tropical and subtropical regions worldwide, including vast areas of South America, causing significant morbidity and mortality in cattle, particularly in naive adults. Transmission occurs biologically through tick vectors (primarily Rhipicephalus microplus) and mechanically via biting flies or contaminated instruments [4] [6].

The efficacy of gloxazone against Anaplasma marginale was demonstrated in both experimental and natural field settings. The aforementioned 1972 Peruvian field trial provided early evidence of its effectiveness under challenging endemic conditions. In this study, all 56 infected cattle treated with a single intravenous dose (5 mg/kg) recovered, contrasting sharply with the expected mortality rates in untreated, susceptible animals in such environments [6]. A decade later, McHardy and colleagues provided controlled experimental validation. They artificially infected calves and steers with Anaplasma marginale and allowed parasitemia to reach significant levels (15%) before treatment. Administration of gloxazone resulted in clearance of the parasite, confirming its potent antianaplasma activity. The study explicitly concluded that both gloxazone and imidocarb dihydrochloride were "highly effective in the therapy of anaplasmosis" [2].

The high prevalence of Anaplasma marginale in endemic areas, as illustrated by a Brazilian Amazon study finding infection rates of 92.87% to 98.6% in young calves, underscores the critical need for effective control agents [4]. While diagnostics like PCR (targeting genes such as msp5) now enable sensitive detection of carrier states crucial for epidemiological studies and control programs [4], treatment of clinical cases remains essential. Gloxazone served this role effectively in the limited contexts where it was studied. However, its use was never widespread due to the concurrent discovery of its toxicity. Its legacy lies in proving the chemotherapeutic vulnerability of Anaplasma marginale and setting a benchmark for efficacy that subsequent, less toxic drugs like imidocarb had to meet. Research into gloxazone also contributed indirectly to the understanding of anaplasmosis chemotherapy and the importance of species-specific toxicology in veterinary drug development [1] [2] [6].

Table 3: Anaplasmosis Prevalence in Endemic Regions and Gloxazone Application Context

Location (Study)Infection Rate (PCR Detection)Age GroupImplication for Disease Control
Rondônia State, Brazil [4]98.6% (1,627/1,650)4-12 month-old calvesIndicates enzootic stability – high infection rate in young calves implies early exposure and lower risk of severe disease in adults.
Acre State, Brazil [4]92.87% (208/225)4-12 month-old calvesSimilarly suggests enzootic stability in this region of the South-western Amazon.
Piura, Peru [6]Not quantified (Clinical cases)Adult cattleField trial site demonstrating gloxazone efficacy in treating acute cases in an endemic subtropical area.

Properties

CAS Number

2507-91-7

Product Name

Gloxazone

IUPAC Name

[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-ethoxybutan-2-ylidene]amino]thiourea

Molecular Formula

C8H16N6OS2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C8H16N6OS2/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17)/b11-4-,12-6+

InChI Key

ARIFZLJIERKKEL-QFQHGIJPSA-N

SMILES

CCOC(C)C(=NNC(=S)N)C=NNC(=S)N

Solubility

Soluble in DMSO

Synonyms

Gloxazone; BW 356-C-61; BW 356C61; Contrapar;

Canonical SMILES

CCOC(C)C(=NNC(=S)N)C=NNC(=S)N

Isomeric SMILES

CCOC(C)/C(=N/NC(=S)N)/C=N\NC(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.